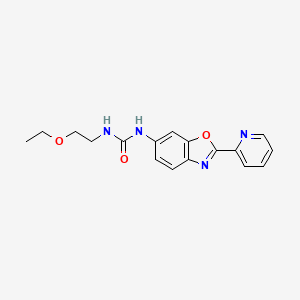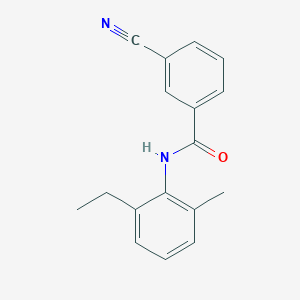
1-(2-Ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, EPU-1, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of EPU-1 is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and amyloid-beta peptide formation. EPU-1 may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
EPU-1 has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the formation of amyloid-beta peptides. EPU-1 has also been shown to exhibit antibacterial activity against certain strains of bacteria. In vivo studies have shown that EPU-1 can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EPU-1 for lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. Additionally, EPU-1 has potential therapeutic effects in the treatment of Alzheimer's disease and bacterial infections, making it a useful compound for studying these conditions. However, one limitation of EPU-1 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on EPU-1. One area of focus could be the development of more efficient synthesis methods for this compound. Another area of research could be the identification of the specific enzymes that EPU-1 targets in cancer cells, Alzheimer's disease, and bacterial infections. Additionally, further studies could be conducted to investigate the potential therapeutic effects of EPU-1 in other disease conditions.
Métodos De Síntesis
The synthesis of EPU-1 can be achieved using different methods, including the reaction of 2-aminopyridine and 6-chlorobenzoxazole with ethoxyethyl isocyanate. This reaction leads to the formation of 1-(2-ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea. Other methods of synthesis include the reaction of 2-aminopyridine with 6-isocyanatobenzoxazole and the reaction of 2-aminopyridine with 6-bromo-1,3-benzoxazole.
Aplicaciones Científicas De Investigación
EPU-1 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. EPU-1 has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease by inhibiting the formation of amyloid-beta peptides. Additionally, this compound has been studied for its potential use in the treatment of bacterial infections.
Propiedades
IUPAC Name |
1-(2-ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-23-10-9-19-17(22)20-12-6-7-13-15(11-12)24-16(21-13)14-5-3-4-8-18-14/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHFPXPRUUKGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636101.png)
![[2-(4-tert-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636107.png)
![[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636115.png)
![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636125.png)
![[2-(3,5-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636131.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636149.png)
![[2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636157.png)
![[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636160.png)
![[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636161.png)
![[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636166.png)
![[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636183.png)
![[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636191.png)
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636192.png)